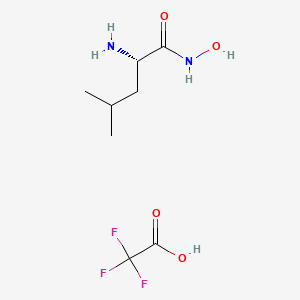
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid is a compound that combines an amino acid derivative with a trifluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylpentanoic acid and hydroxylamine.
Formation of the Amide Bond: The amino acid derivative is reacted with hydroxylamine under controlled conditions to form the N-hydroxyamide.
Introduction of Trifluoroacetic Acid:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The trifluoroacetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted trifluoroacetic acid derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals.
Biochemistry: The compound is studied for its interactions with enzymes and proteins.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Lacks the N-hydroxy and trifluoroacetic acid groups.
N-hydroxy-4-methylpentanamide: Lacks the amino group and trifluoroacetic acid moiety.
2,2,2-trifluoroacetic acid: Lacks the amino acid derivative.
Uniqueness
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid is unique due to the combination of an amino acid derivative with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H15F3N2O4 |
|---|---|
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O2.C2HF3O2/c1-4(2)3-5(7)6(9)8-10;3-2(4,5)1(6)7/h4-5,10H,3,7H2,1-2H3,(H,8,9);(H,6,7)/t5-;/m0./s1 |
Clé InChI |
YKOAFEVCHJFTGX-JEDNCBNOSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NO)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NO)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



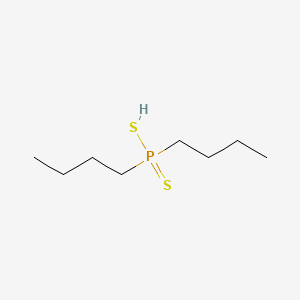





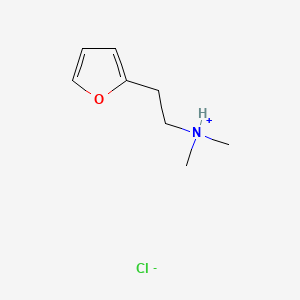


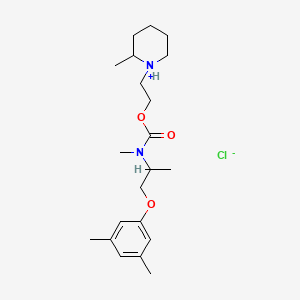
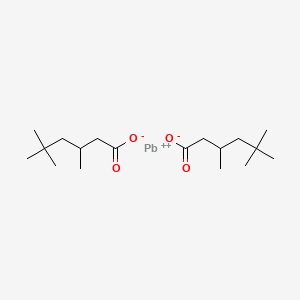
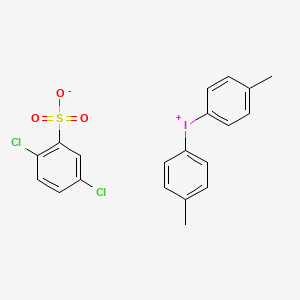
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
